tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate
CAS No.: 1253792-38-9
Cat. No.: VC3311451
Molecular Formula: C8H11N3O4
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253792-38-9 |
|---|---|
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | tert-butyl 3-nitropyrazole-1-carboxylate |
| Standard InChI | InChI=1S/C8H11N3O4/c1-8(2,3)15-7(12)10-5-4-6(9-10)11(13)14/h4-5H,1-3H3 |
| Standard InChI Key | AGZUFOMLMOFXKJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate has the molecular formula C8H11N3O4, consisting of 8 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms. The calculated molecular weight is approximately 213.19 g/mol, placing it in the category of relatively small organic molecules with moderate molecular weight. This property contributes to its utility as a building block in synthetic chemistry.
Structural Features
The key structural features of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate include:
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A pyrazole core with two adjacent nitrogen atoms in a five-membered ring
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A nitro group (-NO2) at the 3-position of the pyrazole ring
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A tert-butyl carboxylate group attached to the N1 position
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An aromatic system with delocalized electrons
These structural elements create a molecule with distinct electronic properties, where the electron-withdrawing nitro group influences the electronic distribution within the pyrazole ring, affecting its reactivity and chemical behavior.
Physical Properties
Based on the structural analysis and comparison with similar compounds, tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is expected to be a crystalline solid at room temperature with a pale yellow to off-white color, characteristic of many nitro-containing aromatic compounds. It likely has moderate solubility in organic solvents such as tetrahydrofuran (THF), dichloromethane, and chloroform, but limited solubility in water due to its hydrophobic tert-butyl group.
Spectroscopic Characteristics
The spectroscopic profile of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate would exhibit distinctive features:
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In 1H NMR spectroscopy, the tert-butyl group would appear as a strong singlet at approximately 1.5-1.6 ppm
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The pyrazole ring protons would likely resonate in the aromatic region (7.0-8.5 ppm)
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The 13C NMR would show signals for the carboxyl carbon (approximately 150 ppm) and the tert-butyl carbon (around 28 ppm for the methyl carbons and 85 ppm for the quaternary carbon)
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IR spectroscopy would reveal characteristic absorption bands for the nitro group (asymmetric stretching at ~1550 cm-1 and symmetric stretching at ~1350 cm-1) and the carboxylate carbonyl (stretching at ~1730-1750 cm-1)
Synthesis Methods
Key Starting Materials
The key starting materials for the synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate include:
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3-Nitro-1H-pyrazole: The core heterocyclic structure with the nitro group already in place
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Di-tert-butyl dicarbonate (Boc2O): The reagent for introducing the tert-butyl carboxylate group
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4-Dimethylaminopyridine (DMAP): A catalyst commonly used in Boc-protection reactions
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Triethylamine or similar base: To facilitate the protection reaction by deprotonating the pyrazole nitrogen
These materials are commercially available and commonly used in organic synthesis, making the preparation of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate relatively straightforward for skilled synthetic chemists.
Reaction Conditions
Based on similar protection reactions of heterocycles, the optimal conditions for synthesizing tert-butyl 3-nitro-1H-pyrazole-1-carboxylate would likely involve:
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Solvent: Tetrahydrofuran (THF) or dichloromethane
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Temperature: Room temperature (20-25°C)
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Reaction time: 4-12 hours
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Catalyst: DMAP (0.1-0.2 equivalents)
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Base: Triethylamine (1.1-1.5 equivalents)
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Boc2O: 1.1-1.2 equivalents
These conditions typically provide good yields of the protected product while minimizing side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Chemical Reactivity
Reactivity of the Nitro Group
The nitro group in tert-butyl 3-nitro-1H-pyrazole-1-carboxylate exhibits several important reactivity patterns:
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Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents such as iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation with palladium on carbon. This transformation provides access to tert-butyl 3-amino-1H-pyrazole-1-carboxylate, which is a valuable intermediate for further functionalization.
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Electron-withdrawing effects: The nitro group significantly affects the electronic distribution in the pyrazole ring, increasing the acidity of the C-H bonds and influencing the reactivity of the heterocycle toward electrophilic and nucleophilic reagents.
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Hydrogen bonding: The nitro group can participate in hydrogen bonding interactions, potentially affecting the compound's solubility, crystal packing, and interactions with biological targets.
Reactions at the Pyrazole Ring
The pyrazole ring in tert-butyl 3-nitro-1H-pyrazole-1-carboxylate can undergo various transformations:
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Electrophilic substitution: The presence of the electron-withdrawing nitro group typically deactivates the ring toward electrophilic substitution, but reactions may still occur under forcing conditions.
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Metalation: Directed metalation can occur at positions adjacent to the nitro group, particularly when strong bases like lithium diisopropylamide (LDA) are used, allowing for the introduction of various electrophiles.
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Cross-coupling reactions: If halogenated derivatives are prepared, they can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings to build more complex structures.
Transformations of the tert-Butyl Carboxylate Group
The tert-butyl carboxylate group in tert-butyl 3-nitro-1H-pyrazole-1-carboxylate serves primarily as a protecting group and can undergo several transformations:
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Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, regenerating the free pyrazole N-H.
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Transesterification: Under certain conditions, the tert-butyl ester can undergo transesterification to form different ester derivatives.
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Selective cleavage: The tert-butyl carboxylate group can be selectively cleaved in the presence of other functional groups, allowing for controlled deprotection in complex molecules.
Comparison with Related Compounds
Comparison with tert-butyl 3-formyl-1H-pyrazole-1-carboxylate
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate shares structural similarities with tert-butyl 3-formyl-1H-pyrazole-1-carboxylate, with the key difference being the substituent at the 3-position (nitro vs. formyl). This structural difference leads to significant variations in reactivity and properties:
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Electronic effects: The nitro group is more strongly electron-withdrawing than the formyl group, resulting in different electronic distribution in the pyrazole ring.
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Synthetic utility: While the formyl group can undergo reactions typical of aldehydes (reduction, oxidation, condensation), the nitro group offers different transformation possibilities, particularly reduction to an amino group.
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Biological activity: The different functionalities likely result in distinct biological properties and interactions with potential targets.
Comparison with tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
tert-Butyl 3-(3-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate represents a more complex structure compared to tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, featuring an additional azetidine ring:
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Structural complexity: The azetidine-containing compound has a higher molecular weight (268.27 g/mol) compared to tert-butyl 3-nitro-1H-pyrazole-1-carboxylate (213.19 g/mol).
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Conformational flexibility: The azetidine ring introduces additional conformational flexibility and potential binding interactions in biological systems.
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Synthetic accessibility: The synthesis of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate is likely more straightforward due to its simpler structure.
Structure-Activity Relationships
The structure of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate influences its chemical and potential biological activities in several ways:
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The nitro group at the 3-position of the pyrazole ring serves as a key point for further functionalization and can influence the compound's interactions with biological targets.
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The tert-butyl carboxylate group protects one of the pyrazole nitrogens, directing reactivity and potentially affecting lipophilicity and membrane permeability.
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The combination of these features creates a unique electronic and steric profile that distinguishes this compound from other pyrazole derivatives.
Applications in Research
Role in Organic Synthesis
tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate serves as a valuable synthetic intermediate in organic chemistry:
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Building block: It provides a functionalized pyrazole core that can be elaborated into more complex structures through transformations of the nitro group and/or removal of the protecting group.
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Scaffold for library synthesis: The compound can serve as a starting point for creating libraries of pyrazole derivatives by varying substituents and functional groups.
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Synthetic methodology development: Its dual functionality makes it useful for developing and testing new synthetic methodologies and reaction conditions.
Use as a Building Block for Complex Molecules
The utility of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate extends to the synthesis of more complex molecules:
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Pharmaceuticals: It can serve as a precursor in the synthesis of drug candidates containing the pyrazole motif.
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Agrochemicals: Pyrazole derivatives are found in various pesticides and herbicides, suggesting applications in agricultural chemistry.
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Materials science: Functionalized pyrazoles contribute to the development of materials with specific electronic or optical properties.
Data Tables and Analysis
Comparative Properties of Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| tert-Butyl 3-nitro-1H-pyrazole-1-carboxylate | C8H11N3O4 | 213.19 | Nitro, tert-butyl carboxylate |
| tert-Butyl 3-formyl-1H-pyrazole-1-carboxylate | C9H12N2O3 | 196.20 | Formyl, tert-butyl carboxylate |
| tert-Butyl 3-(3-Nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate | C11H16N4O4 | 268.27 | Nitro, azetidine, tert-butyl carboxylate |
| tert-Butyl 3-(3-Amino-1H-pyrazol-1-yl)azetidine-1-carboxylate | C11H18N4O2 | 238.29 | Amino, azetidine, tert-butyl carboxylate |
This table illustrates the structural diversity among related pyrazole derivatives and highlights how variations in functional groups affect molecular properties.
Reactivity Patterns
| Functional Group | Typical Reactions | Reagents | Potential Products |
|---|---|---|---|
| Nitro (-NO2) | Reduction | H2/Pd-C, Fe/HOAc, Zn/NH4Cl | Amino (-NH2) derivative |
| Nucleophilic substitution | Various nucleophiles | Substituted derivatives | |
| tert-Butyl carboxylate | Deprotection | TFA/DCM, HCl/dioxane | Free N-H pyrazole |
| Transesterification | ROH, acid or base catalyst | Alternative esters | |
| Pyrazole C-H | Metalation | LDA, n-BuLi | C-substituted derivatives |
| Electrophilic substitution | Electrophiles (limited) | Ring-substituted products |
This table summarizes the key reactivity patterns of tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, highlighting the diverse transformations possible with this versatile building block.
Synthetic Utility
| Transformation | Synthetic Value | Application Areas |
|---|---|---|
| Nitro → Amino | High | Medicinal chemistry, further functionalization |
| Boc deprotection | High | Multi-step synthesis, N-functionalization |
| Cross-coupling (after halogenation) | Medium | Complex molecule synthesis, library generation |
| Directed metalation | Medium | Regioselective functionalization |
| Nitro as electron-withdrawing group | Medium | Modulating reactivity, biological activity |
This table assesses the synthetic utility of various transformations possible with tert-butyl 3-nitro-1H-pyrazole-1-carboxylate, providing guidance for researchers considering this compound as a building block in their synthetic endeavors.
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